2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile
Description
This compound features a benzothiazole core fused with a sulfanylprop-2-enenitrile scaffold and a substituted phenylamino group (3-chloro-2-methylphenyl). The benzothiazole moiety is known for its role in medicinal chemistry due to its electron-rich aromatic system and ability to engage in π-π stacking interactions. The nitrile group enhances electrophilicity, while the sulfanyl group contributes to redox activity.
Properties
IUPAC Name |
(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S2/c1-10-12(18)5-4-7-13(10)20-16(22)11(9-19)17-21-14-6-2-3-8-15(14)23-17/h2-8,21H,1H3,(H,20,22)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOGNPBEMFQPQM-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=S)/C(=C/2\NC3=CC=CC=C3S2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile (CAS No. 379255-69-3) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C17H12ClN3S2
- Molecular Weight : 357.88 g/mol
- IUPAC Name : 2-(1,3-benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The benzothiazole moiety is known for its ability to bind to DNA and proteins, potentially disrupting cellular processes.
- Antitumor Mechanism : The compound has shown promise as an antitumor agent, likely through the induction of apoptosis in cancer cells and inhibition of cell proliferation. It may interact with the aryl hydrocarbon receptor (AhR), influencing cytochrome P450 enzymes involved in drug metabolism and detoxification pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth through mechanisms similar to those observed in other benzothiazole derivatives. The presence of the chloro-substituted phenyl group may enhance its lipophilicity, aiding in membrane penetration .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-(1,3-Benzothiazol-2-yl)-3-[(3-chloro-2-methylphenyl)amino]-3-sulfanylprop-2-enenitrile:
Case Study 1: Antitumor Efficacy
A study investigated the efficacy of this compound against various cancer cell lines, including breast and prostate cancers. The results indicated significant cytotoxic effects at low concentrations (GI50 < 5 µM), suggesting its potential as a lead compound for further development in cancer therapy. Notably, resistant cell lines exhibited altered AhR signaling pathways, indicating a need for combination therapies to overcome resistance .
Case Study 2: Antimicrobial Properties
Research into the antimicrobial properties revealed that this compound effectively inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be less than 20 µM for selected strains, highlighting its potential as a novel antibacterial agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that similar compounds can interfere with the cell cycle and promote programmed cell death, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structure allows for interaction with bacterial cell membranes, leading to disruption and cell death. This property is particularly useful in developing new antibiotics to combat resistant strains of bacteria .
Enzyme Inhibition
Benzothiazole derivatives are known to act as enzyme inhibitors. The specific compound can inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing the efficacy of existing drugs .
Materials Science
Polymer Additives
In materials science, benzothiazole compounds are used as additives in polymers to enhance thermal stability and UV resistance. The incorporation of this compound into polymer matrices can improve their mechanical properties and longevity when exposed to environmental stressors .
Nanomaterials
Recent studies have explored the use of benzothiazole derivatives in the synthesis of nanomaterials. These materials exhibit unique electronic properties that can be harnessed for applications in electronics and photonics .
Environmental Science
Pollutant Degradation
Benzothiazole compounds have been investigated for their ability to degrade environmental pollutants. Their chemical reactivity allows them to participate in reactions that break down harmful substances, making them candidates for use in environmental remediation technologies .
Sensor Development
The unique properties of benzothiazole derivatives make them suitable for developing sensors that detect environmental contaminants. Their ability to change properties in response to specific chemicals can be utilized in creating sensitive detection systems for pollutants .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the effectiveness of benzothiazole derivatives, including the compound discussed, against various cancer cell lines. The results showed a significant reduction in cell viability at low concentrations, suggesting a potential therapeutic index worth exploring further .
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial properties of this compound were tested against both Gram-positive and Gram-negative bacteria. The findings indicated that it exhibited a broad spectrum of activity, outperforming several conventional antibiotics .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their structural differences are summarized below:
| Compound | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 3-chloro-2-methylphenyl | C₁₈H₁₄ClN₃S₂ (estimated) | ~353 g/mol | Chloro group increases lipophilicity; methyl enhances steric bulk. |
| 2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile (CAS 379255-67-1) | 3,4-dimethylphenyl | C₁₈H₁₅N₃S₂ | 337.47 | Dual methyl groups improve hydrophobicity; may enhance membrane permeability. |
| 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile (CAS 379255-19-3) | 4-fluorophenyl | C₁₆H₁₀FN₃S₂ | 327.40 | Fluorine’s electronegativity enhances metabolic stability and dipole interactions. |
| 2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile | 3-(trifluoromethyl)phenyl | C₁₇H₁₁F₃N₄ | Not provided | Trifluoromethyl group increases electron-withdrawing effects and lipophilicity. Benzodiazole replaces benzothiazole, altering π-system interactions. |
| (6-Nitro-1,3-benzothiazol-2-yl)carbamoyl (Cpd E, ) | 6-nitrobenzothiazole | Not provided | Not provided | Nitro group enhances electron deficiency, potentially boosting inhibitory activity. |
Physicochemical Properties
- Electronic Effects : Fluorine (CAS 379255-19-3) and trifluoromethyl () groups enhance electron-withdrawing properties, stabilizing charge-transfer interactions in biological targets .
- Steric Effects : Bulkier substituents (e.g., 3,4-dimethylphenyl in CAS 379255-67-1) may restrict rotational freedom, improving binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
